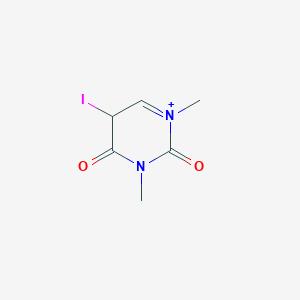
5-iodo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione is a heterocyclic compound with significant interest in various scientific fields. This compound is characterized by the presence of an iodine atom at the 5th position of the pyrimidine ring, along with two methyl groups at the 1st and 3rd positions. The pyrimidine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 3, making it a versatile scaffold in medicinal chemistry and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione typically involves the iodination of 1,3-dimethyluracil. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione, while oxidation may produce this compound N-oxide.
Aplicaciones Científicas De Investigación
5-Iodo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-iodo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can inhibit the activity of enzymes or disrupt the function of nucleic acids, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyluracil: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Bromo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological properties.
5-Chloro-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione: Another halogenated derivative with distinct chemical behavior.
Uniqueness
The presence of the iodine atom in 5-iodo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione imparts unique reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher electronegativity of iodine contribute to its distinct chemical properties, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C6H8IN2O2+ |
|---|---|
Peso molecular |
267.04 g/mol |
Nombre IUPAC |
5-iodo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C6H8IN2O2/c1-8-3-4(7)5(10)9(2)6(8)11/h3-4H,1-2H3/q+1 |
Clave InChI |
IEHRPFFELCQCEB-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(C=[N+](C1=O)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate](/img/structure/B12357151.png)
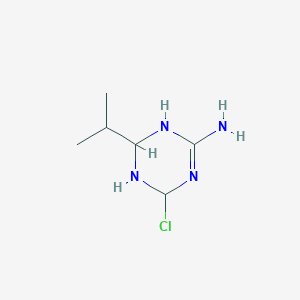
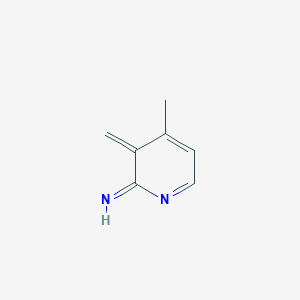
![Methyl (Z)-3-[[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]amino](phenyl)methylene]-2-oxoindoline-6-carboxylate](/img/structure/B12357162.png)
![6-methyl-4-oxo-4aH-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12357166.png)
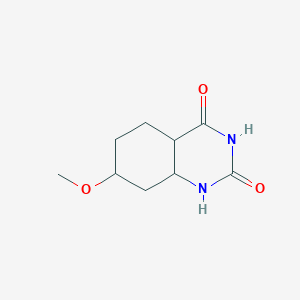

![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide](/img/structure/B12357191.png)
![7aH-thieno[3,2-b]pyridin-7-one](/img/structure/B12357200.png)
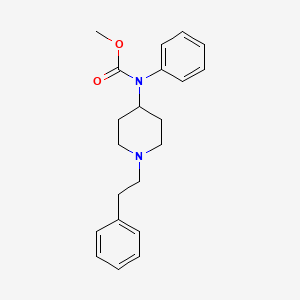
![3,9b-Dihydropyrimido[5,4-b]indol-4-one](/img/structure/B12357213.png)
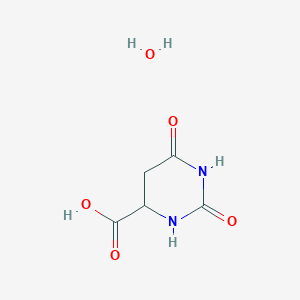
![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B12357225.png)
![4bH-pyrido[2,3-b]indol-2-amine](/img/structure/B12357238.png)
